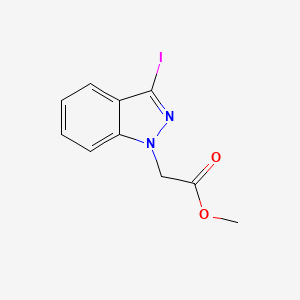
Methyl (3-iodo-1H-indazol-1-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-iodo-1H-indazol-1-YL)acetate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-iodo-1H-indazol-1-YL)acetate typically involves the iodination of an indazole derivative followed by esterification. One common method includes the reaction of 3-iodoindazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the indazole C3 position facilitates Suzuki-Miyaura and related couplings.
Suzuki-Miyaura Coupling
Methyl (3-iodo-1H-indazol-1-yl)acetate reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form 3-aryl indazole derivatives. A representative procedure involves:
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 80–100°C, 6–12 hours .
-
Example : Reaction with phenylboronic acid yields methyl (3-phenyl-1H-indazol-1-yl)acetate (87% yield) .
Table 1: Suzuki-Miyaura Coupling Outcomes
| Boronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Methyl (3-(4-methoxyphenyl)-indazole) | 85 |
| 3,5-Dimethoxyphenyl | Methyl (3-(3,5-dimethoxy)-indazole) | 78 |
Nucleophilic Substitution Reactions
The iodide group is susceptible to nucleophilic displacement under basic conditions.
Alkylation
In acetone with KOH and methyl iodide, the indazole nitrogen undergoes methylation:
Ester Functionalization
The methyl ester group participates in hydrolysis and transesterification:
Hydrolysis to Carboxylic Acid
-
Conditions : LiOH (2 equiv), THF/H₂O (3:1), RT, 4 hours.
-
Result : Yields (3-iodo-1H-indazol-1-yl)acetic acid (92%).
Aminolysis
Reaction with primary amines (e.g., benzylamine) produces amide derivatives:
-
Conditions : DCC/HOBt, DMF, RT, 12 hours.
-
Yield : 65–78%.
Iodine-Directed Functionalization
The C3-iodine enables further transformations:
Carbonylation
Under CO atmosphere (1 atm) with PdCl₂(PPh₃)₂ and Et₃N in DMF:
Click Chemistry
With CuI and sodium ascorbate, the compound reacts with azides to form triazole-linked hybrids:
Biological Activity Correlations
Derivatives of this compound show antiproliferative effects against cancer cell lines:
Table 2: Anticancer Activity of Selected Derivatives
| Derivative | A549 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) |
|---|---|---|
| 3-(3,5-Dimethoxyphenyl) | 1.15 | 0.80 |
| 3-(4-Pyridyl) | 0.23 | 0.45 |
科学研究应用
Methyl (3-iodo-1H-indazol-1-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
作用机制
The mechanism of action of Methyl (3-iodo-1H-indazol-1-YL)acetate is not fully elucidated. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors. They can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Iodoindazole: A precursor in the synthesis of Methyl (3-iodo-1H-indazol-1-YL)acetate.
Methyl (1H-indazol-1-YL)acetate: Lacks the iodine substituent, which can affect its reactivity and biological activity.
Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can be a site for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of novel therapeutic agents.
属性
分子式 |
C10H9IN2O2 |
|---|---|
分子量 |
316.09 g/mol |
IUPAC 名称 |
methyl 2-(3-iodoindazol-1-yl)acetate |
InChI |
InChI=1S/C10H9IN2O2/c1-15-9(14)6-13-8-5-3-2-4-7(8)10(11)12-13/h2-5H,6H2,1H3 |
InChI 键 |
ODPGUQOABUOTOG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C2=CC=CC=C2C(=N1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















